7-Gly-oxytocin - 19748-53-9

7-Gly-oxytocin

Catalog Number: EVT-1166256
CAS Number: 19748-53-9
Molecular Formula: C40H62N12O12S2
Molecular Weight: 967.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 7-Gly-oxytocin typically involves solid-phase peptide synthesis techniques. A common method includes the following steps:

  1. Preparation of Resin: The synthesis begins with a solid support resin, often polystyrene-based, which facilitates the sequential addition of amino acids.
  2. Amino Acid Coupling: Protected amino acids are coupled to the resin using coupling reagents such as diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt). The coupling reaction is monitored for completion using tests like the Kaiser test.
  3. Deprotection: After each coupling step, protective groups on the amino acids are removed using piperidine or trifluoroacetic acid (TFA) to expose reactive sites for subsequent coupling.
  4. Cleavage and Purification: Once the peptide chain is fully assembled, it is cleaved from the resin using a cleavage cocktail that typically contains TFA and scavengers to protect sensitive side chains. The crude product is then purified using high-performance liquid chromatography (HPLC) to isolate the desired peptide with high purity .
Molecular Structure Analysis

The molecular structure of 7-Gly-oxytocin can be represented as:

Cys Tyr Ile Gln Asn Cys Pro Leu Gly NH2\text{Cys Tyr Ile Gln Asn Cys Pro Leu Gly NH}_2

This structure indicates that 7-Gly-oxytocin retains the disulfide bond characteristic of oxytocin, which is crucial for its biological activity. The presence of glycine at position 7 distinguishes it from native oxytocin. The three-dimensional conformation is essential for receptor binding and biological function, typically analyzed through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

7-Gly-oxytocin participates in various biochemical reactions, primarily involving receptor binding and signal transduction pathways:

  1. Receptor Binding: It binds to oxytocin receptors (OXTR), initiating intracellular signaling cascades that influence smooth muscle contraction and neuronal signaling.
  2. Enzymatic Degradation: The compound is susceptible to enzymatic degradation by oxytocinase and other peptidases, which cleave peptide bonds leading to inactive fragments.
  3. Modification Reactions: Potential modifications include acetylation or phosphorylation, which can alter its pharmacological properties and receptor affinity .
Mechanism of Action

The mechanism of action for 7-Gly-oxytocin involves its interaction with specific receptors located in various tissues, including the uterus, mammary glands, and brain:

  1. Binding to Oxytocin Receptors: Upon binding to OXTR, a G-protein coupled receptor, it activates intracellular signaling pathways mediated by second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG).
  2. Physiological Effects: This activation leads to smooth muscle contraction during childbirth, milk ejection during lactation, and modulation of social behaviors such as bonding and trust.
  3. Neurotransmitter Release: In the central nervous system, it influences neurotransmitter release and neuronal excitability, contributing to its role in emotional regulation .
Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Gly-oxytocin include:

Applications

The applications of 7-Gly-oxytocin span various fields:

  1. Pharmaceuticals: Used as a therapeutic agent in obstetrics for inducing labor or controlling postpartum hemorrhage.
  2. Psychiatry: Investigated for potential roles in treating social anxiety disorders and enhancing social cognition.
  3. Research: Utilized in studies exploring neuropeptide functions in behavior and physiology, particularly regarding maternal bonding and stress response mechanisms .
Chemical Characterization of 7-Glycine-Oxytocin

Structural Modifications: Substitution at Position 7 (Glycine vs. Proline)

7-Glycine-oxytocin ([7-Glycine]oxytocin) is a synthetic analogue of the native oxytocin nonapeptide (Cysteine-Tyrosine-Isoleucine-Glutamine-Asparagine-Cysteine-Proline-Leucine-Glycinamide). Its defining modification is the replacement of the native L-proline residue at position 7 with glycine. This substitution eliminates the cyclic side chain and the conformational rigidity imposed by proline’s pyrrolidine ring. In native oxytocin, Pro⁷ stabilizes a type II β-turn within the C-terminal tripeptide tail (residues 7–9), facilitating interactions with the oxytocin receptor’s transmembrane domains [6] [7]. Glycine’s conformational flexibility (due to its lack of a side chain) alters the spatial orientation of the critical Leucine⁸ and Glycinamide⁹ residues. Nuclear magnetic resonance (NMR) studies indicate this results in a more dynamic tocin ring (formed by the disulfide bridge between Cysteine¹ and Cysteine⁶) and a disordered tripeptide tail, reducing binding affinity but enhancing receptor subtype selectivity [6] [10].

Table 1: Structural Comparison of Position 7 Residues

PropertyProline (Native Oxytocin)Glycine (7-Glycine-Oxytocin)
Side ChainCyclic pyrrolidineHydrogen
Conformational FlexibilityRestricted (φ angle ~ -60°)High (unrestricted φ/ψ angles)
Role in Tertiary StructureStabilizes β-turnIncreases conformational entropy
Hydrogen Bonding CapacityPoor acceptor/donorGood acceptor/donor

Synthesis Methods: Solid-Phase and Classical Peptide Coupling Strategies

Synthesis of 7-Glycine-oxytocin employs both classical solution-phase and modern solid-phase peptide synthesis (SPPS) strategies:

  • Classical Solution-Phase Synthesis: This method, used in early analogues like [7-Glycine]oxytocin, involves stepwise coupling of protected amino acids. A protected octapeptide fragment (e.g., Cys(Trt)-Tyr(tBu)-Ile-Gln(Trt)-Asn(Trt)-Cys(Trt)-Pro-Leu) is first assembled. Following deprotection and cyclization (disulfide bond formation via iodine oxidation), glycine amide is coupled to the C-terminus via amide bond formation using coupling reagents like dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS). Final global deprotection yields the crude peptide, purified via preparative high-performance liquid chromatography [3].
  • Solid-Phase Peptide Synthesis (SPPS): Modern syntheses use Fmoc (9-fluorenylmethoxycarbonyl) chemistry on 2-chlorotrityl chloride resin with a Rink amide linker to ensure C-terminal amidation. Sequential Fmoc deprotection (piperidine) and coupling (activators like HBTU/HOBt or DIC/Oxyma) build the linear chain. Glycine occupies position 7 during chain assembly. After chain completion, cleavage from the resin (using trifluoroacetic acid with scavengers like triisopropylsilane) simultaneously removes side-chain protecting groups. The disulfide bond is formed in solution using air oxidation or dimethyl sulfoxide, followed by purification [6] [7].Hybrid approaches exist, such as synthesizing a protected nonapeptide backbone via SPPS followed by classical disulfide formation and deprotection. Yields for 7-Glycine-oxytocin using optimized SPPS protocols exceed 70% for crude linear peptide, with final purified yields of 30–50% after oxidation and purification [6].

Table 2: Synthesis Strategies for 7-Glycine-Oxytocin

MethodKey StepsAdvantagesYield Range
Classical Solution-PhaseFragment condensation (1-6 + 7-9); Disulfide cyclization; Final deprotectionHigh purity per step10-25%
Fmoc-SPPSStepwise chain growth on resin; TFA cleavage; Solution-phase disulfide bondRapid assembly; Amenable to automation30-50%
Hybrid ApproachSPPS for protected linear peptide; Classical cyclization & deprotectionBalances speed and purity optimization20-40%

Physicochemical Properties: Stability, Solubility, and Bioavailability

The Pro⁷→Gly substitution significantly alters key physicochemical properties compared to native oxytocin:

  • Stability: 7-Glycine-oxytocin exhibits reduced enzymatic stability in vitro, particularly against chymotrypsin-like proteases. Native oxytocin is cleaved between Tyr²-Ile³ and Tyr²-amide bond by chymotrypsin. Glycine⁷ indirectly destabilizes the Tyr² conformation, making this bond more susceptible. However, its degradation half-life in plasma (~15 minutes) remains comparable to oxytocin (~10–20 minutes) due to shared susceptibility to oxytocinases (e.g., leucyl/cystinyl aminopeptidase) [1] [3] [8].
  • Solubility: Enhanced hydrophilicity is observed due to glycine’s lack of hydrophobic side chain. 7-Glycine-oxytocin is readily soluble in aqueous buffers (solubility >50 mg/mL in pH 7.4 phosphate buffer) and polar solvents (acetic acid, methanol). This contrasts with some Pro⁷-containing analogues where hydrophobic substitutions reduce solubility [3] [7].
  • Bioavailability: Like native oxytocin, 7-Glycine-oxytocin has poor oral bioavailability (<1%) due to gastrointestinal degradation and first-pass metabolism. Its bioavailability via intravenous injection is presumed near 100%, while intranasal delivery exploits its solubility but faces challenges from mucosal clearance and enzymatic degradation. Crucially, studies indicate Mg²⁺ ions markedly potentiate its uterine contractile activity in vitro (potency increases ~10-fold to 900–1000 units/mg in 0.5 mM Mg²⁺), suggesting divalent cations may stabilize its receptor-bound conformation and enhance functional bioavailability at target tissues [3].

Comparative Analysis with Native Oxytocin and Other Analogues

Pharmacological profiling reveals distinct properties of 7-Glycine-oxytocin versus native oxytocin and key clinical analogues:

  • Receptor Affinity and Selectivity: 7-Glycine-oxytocin exhibits moderately reduced binding affinity (IC₅₀ ~2x higher than oxytocin) for the human oxytocin receptor (OTR) due to impaired C-terminal conformation. However, its selectivity against vasopressin receptors (V1a, V1b, V2) is markedly improved. Its oxytocic-to-antidiuretic (O/A) potency ratio is ~16,000, vastly exceeding native oxytocin’s ratio of ~300. This indicates minimal cross-reactivity with renal V₂ receptors responsible for antidiuresis [3] [8].
  • Functional Activity: It acts as a full agonist at uterine OTRs, albeit with lower potency (93 ± 4 units/mg vs. 450–500 units/mg for oxytocin) in standard rat uterotonic assays without Mg²⁺. However, its potency escalates dramatically to ~1000 units/mg in the presence of 0.5 mM Mg²⁺, matching or exceeding oxytocin. This cation-dependent potentiation is less pronounced in native oxytocin and analogues like carbetocin [3].
  • Comparison to Analogues:
  • Atosiban (1-deamino-2-D-Tyr(OEt)-4-Thr-8-Orn-oxytocin): A potent OTR antagonist. 7-Glycine-oxytocin’s agonist profile contrasts fundamentally.
  • Carbetocin (1-deamino-1-carba-2-O-methyltyrosine-oxytocin): A long-acting agonist resistant to oxytocinases. While carbetocin enhances duration, 7-Glycine-oxytocin offers superior O/A selectivity.
  • [Thr⁴, Gly⁷]Oxytocin: Combining Thr⁴ and Gly⁷ substitutions yields higher oxytocic potency (166 ± 4 units/mg) and O/A ratio (83,000) than [7-Glycine]oxytocin alone, demonstrating synergistic effects of modifications at positions 4 and 7 [3].

Table 3: Pharmacological Comparison of Oxytocin Analogues

PeptideOxytocic Potency (Units/mg)Antidiuretic Potency (Units/mg)O/A RatioVasopressor ActivityKey Clinical Use
Native Oxytocin450-500~1.5~300HighLabor induction, PPH
[7-Glycine]Oxytocin93 ± 4 (↑1000* w/ Mg²⁺)0.0056 ± 0.000316,000NegligibleResearch tool
[Thr⁴, Gly⁷]Oxytocin166 ± 40.002 ± 0.000483,000NegligibleResearch tool
AtosibanAntagonist (pA₂ ~8.3)AntagonistN/AWeak antagonistPreterm labor tocolytic
Carbetocin~350 (long-acting)Very low>100,000NegligiblePostpartum hemorrhage

*Potency in 0.5 mM Mg²⁺ [3] [8]

Properties

CAS Number

19748-53-9

Product Name

7-Gly-oxytocin

IUPAC Name

(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

Molecular Formula

C40H62N12O12S2

Molecular Weight

967.1 g/mol

InChI

InChI=1S/C40H62N12O12S2/c1-5-20(4)33-40(64)48-24(10-11-29(42)54)37(61)50-27(14-30(43)55)38(62)51-28(36(60)46-16-32(57)47-25(12-19(2)3)35(59)45-15-31(44)56)18-66-65-17-23(41)34(58)49-26(39(63)52-33)13-21-6-8-22(53)9-7-21/h6-9,19-20,23-28,33,53H,5,10-18,41H2,1-4H3,(H2,42,54)(H2,43,55)(H2,44,56)(H,45,59)(H,46,60)(H,47,57)(H,48,64)(H,49,58)(H,50,61)(H,51,62)(H,52,63)/t20-,23-,24-,25-,26-,27-,28-,33?/m0/s1

InChI Key

RFRDFBYIYZCKTO-AGDWTCHZSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Synonyms

7-Gly-oxytocin
Gly(7)-oxytocin, monoacetate
OXG
oxytocin, Gly(7)-
oxytocin, glycine(7)-

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.